molecular formula C19H24FN3 B8488894 N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine

N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine

Cat. No.: B8488894
M. Wt: 313.4 g/mol
InChI Key: ZGAIBTKZEZVMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom on the benzyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-amino-3-fluorobenzyl bromide with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-3-chlorobenzyl)-1-benzylpiperidin-4-amine
  • N-(2-Amino-3-methylbenzyl)-1-benzylpiperidin-4-amine
  • N-(2-Amino-3-bromobenzyl)-1-benzylpiperidin-4-amine

Uniqueness

The unique feature of N-(2-Amino-3-fluorobenzyl)-1-benzylpiperidin-4-amine is the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24FN3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-amino-3-fluorophenyl)methyl]-1-benzylpiperidin-4-amine

InChI

InChI=1S/C19H24FN3/c20-18-8-4-7-16(19(18)21)13-22-17-9-11-23(12-10-17)14-15-5-2-1-3-6-15/h1-8,17,22H,9-14,21H2

InChI Key

ZGAIBTKZEZVMFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCC2=C(C(=CC=C2)F)N)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing suspension of lithium aluminum hydride (16.1 g, 424 mmol, 3.50 equiv.) in dioxane (800 mL) was added a solution of 2-amino-N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide (39.7 g, 121 mmol) in dioxane (250 mL) at such a rate that gas evolution was limited to a safe flow. Upon completion of the addition, the resulting suspension was heated at reflux for 4 h. The reaction was cooled to 0° C., and quenched by the cautious addition of 20% potassium hydroxide. Upon formation of a white, filterable precipitate, the solid was filtered through a course glass sintered funnel, and the eluent concentrated to give 36.3 g (96%) as a light yellow oil which was used without purification. Mass spec.: 314.29 (MH)+.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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